2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylacetamide

Catalog No.
S13569151
CAS No.
M.F
C8H14N4O
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methyla...

Product Name

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylacetamide

IUPAC Name

2-(4-amino-3,5-dimethylpyrazol-1-yl)-N-methylacetamide

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C8H14N4O/c1-5-8(9)6(2)12(11-5)4-7(13)10-3/h4,9H2,1-3H3,(H,10,13)

InChI Key

XDLXIAIMHZVEGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC)C)N

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylacetamide is an organic compound characterized by the molecular formula C8H14N4OC_8H_{14}N_4O and a molecular weight of approximately 182.22 g/mol. This compound features a pyrazole ring, which is a five-membered structure containing two nitrogen atoms, and is substituted with an amino group and an N-methylacetamide moiety. The presence of these functional groups suggests significant potential for chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and agricultural applications .

The chemical reactivity of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylacetamide is primarily attributed to its functional groups. Key reactions include:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, allowing for reactions with electrophiles.
  • Hydrogen bonding: The amide and amine functionalities can participate in hydrogen bonding, enhancing its interactions in supramolecular chemistry.
  • Dehydration reactions: Under certain conditions, the compound may undergo dehydration, leading to the formation of more complex structures.

These reactions underscore its versatility in synthetic organic chemistry, particularly in developing new pharmaceuticals .

Research indicates that pyrazole derivatives, including 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylacetamide, exhibit various biological activities. Potential pharmacological properties include:

  • Anti-inflammatory effects: Similar compounds have been explored for their ability to reduce inflammation.
  • Analgesic properties: The compound may offer pain-relieving effects.
  • Anticonvulsant activity: Some pyrazole derivatives have shown promise in treating seizure disorders.

Further studies are necessary to explore the specific binding affinities and selectivity of this compound towards various biological targets .

The synthesis of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylacetamide can be achieved through several methods:

  • Condensation reactions: Mixing appropriate pyrazole derivatives with N-methylacetamide under acidic or basic conditions.
  • Reduction processes: Reducing nitro or other functional groups on related compounds to yield the desired amine structure.
  • Functional group modifications: Starting from simpler pyrazole derivatives and introducing the N-methylacetamide moiety via acylation reactions.

These methods highlight the compound's accessibility for research and industrial purposes .

2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylacetamide has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting inflammatory diseases or neurological disorders.
  • Agricultural Chemistry: Investigating its efficacy as a fungicide or herbicide due to its structural characteristics.
  • Supramolecular Chemistry: Utilizing its hydrogen bonding capabilities in crystal engineering and material science .

Understanding the pharmacodynamics and pharmacokinetics of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylacetamide is crucial for elucidating its therapeutic potential. Preliminary interaction studies could focus on:

  • Binding affinity assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • Metabolic stability tests: Determining how the compound is metabolized in biological systems.
  • Toxicological evaluations: Assessing any potential adverse effects associated with its use.

Such studies are essential for establishing safety profiles and therapeutic indices .

Several compounds share structural similarities with 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylacetamide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-(4-amino-1H-pyrazol-1-yl)-N-methylacetamideC6H10N4OContains a different amino substitution on the pyrazole ring.
2-(3-amino-5-methyl-1H-pyrazol-1-yl)-N,N-dimethylacetamideC8H14N4OFeatures dimethyl substitution which may alter solubility and reactivity.
2-(3-amino-5-methylpyrazole)-N,N-diethylacetamideC9H14N4ODiethyl substitution may enhance lipophilicity.

In comparison, 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylacetamide is unique due to its specific combination of functional groups that may confer distinct biological activities and chemical reactivity profiles .

This comprehensive overview provides insights into the significance of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N-methylacetamide across various scientific fields, emphasizing its potential for further research and application development.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

182.11676108 g/mol

Monoisotopic Mass

182.11676108 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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